Pitolisant is synthesized and classified as a small molecule drug. It is approved for medical use and has been investigated for its potential in treating sleep disorders. The primary metabolic pathway for pitolisant involves cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, which convert pitolisant into several metabolites, including BP1.8054, BP2.951, and others .
The synthesis of pitolisant hydrochloride, from which BP1.8054 is derived, involves multiple steps including reaction conditions that ensure the formation of the desired product with high purity. The process typically includes:
The entire process is conducted under Good Manufacturing Practice (GMP) guidelines to ensure safety and efficacy .
The molecular structure of pitolisant can be represented by its chemical formula . Its molecular weight averages approximately 295.85 g/mol. The structure features a piperidine ring that plays a crucial role in its interaction with histamine receptors .
The specific molecular structure of BP1.8054 has not been extensively detailed in available literature but is understood to be a product of metabolic processes that do not retain significant pharmacological activity.
Pitolisant undergoes extensive hepatic metabolism primarily through oxidation reactions facilitated by cytochrome P450 enzymes. The major reactions include:
These pathways are crucial for the elimination of pitolisant from the body, predominantly through renal excretion .
Pitolisant acts by modulating the histaminergic system in the brain, leading to increased release of neurotransmitters such as acetylcholine, noradrenaline, and dopamine without significantly increasing dopamine levels in certain brain regions like the striatum .
The mechanism involves binding to the H3 receptor where it acts as both an antagonist and an inverse agonist:
BP1.8054 does not contribute to this mechanism as it is considered an inactive metabolite .
Pitolisant hydrochloride exhibits several physical properties relevant for pharmaceutical applications:
Pharmacokinetic studies reveal that after administration, approximately 90% of pitolisant is eliminated via urine as metabolites, indicating extensive first-pass metabolism .
Pitolisant undergoes extensive biotransformation to form the major circulating metabolite BP1.8054 (4-[3-(piperidin-1-yl)propoxy]benzoic acid). The primary enzymatic pathway involves carbonyl reduction of the parent drug’s chlorophenylglycine moiety, catalyzed by hepatic cytochrome P450 2D6 and cytosolic carbonyl reductases. This reduction step generates an intermediate alcohol metabolite, which subsequently undergoes oxidation to the carboxylic acid derivative via alcohol dehydrogenases and aldehyde dehydrogenases [9].
Table 1: Enzymatic Contributions to BP1.8054 Formation
Enzyme Class | Specific Isoforms | Reaction Step | Cofactors |
---|---|---|---|
Carbonyl reductases | CBR1, AKR1C | Ketone → Alcohol | NADPH |
Dehydrogenases | ALDH1A1, ADH1B | Aldehyde → Carboxylic acid | NAD⁺ |
Conjugating enzymes | Glycine N-acyltransferase | Acid → Glycine conjugate | ATP, CoA |
The carboxylic acid intermediate then enters phase II metabolism, where glycine conjugation completes the formation of BP1.8054. This metabolite retains the core pharmacophore responsible for histamine H₃ receptor inverse agonism but exhibits altered pharmacokinetic properties due to increased polarity compared to the parent drug [5] [9].
Glycine conjugation represents the terminal biotransformation step in BP1.8054 generation through a two-step enzymatic activation:
The reaction stoichiometry follows:Carboxylic acid + ATP + CoA → Acyl-CoA + AMP + PPᵢAcyl-CoA + Glycine → BP1.8054 + CoA
This conjugation pathway significantly enhances the metabolite’s water solubility, facilitating renal elimination. BP1.8054 accounts for approximately 30-40% of circulating pitolisant metabolites in humans based on mass balance studies, establishing it as the predominant metabolic endpoint [9].
Significant interspecies differences exist in pitolisant metabolism and BP1.8054 formation kinetics, complicating preclinical-to-clinical extrapolation:
Table 2: Interspecies Variability in Pitolisant Metabolism
Species | Relative BP1.8054 Formation Rate | Primary Enzymes | Glycine Conjugation Efficiency |
---|---|---|---|
Human | High | CYP2D6, CBR1 | +++ |
Monkey | Moderate | Carbonyl reductases | ++ |
Rat | Low | Aldehyde oxidases | + |
Dog | Very Low | UGTs (alternative pathways) | ± |
Studies demonstrate that humans exhibit 3.5-fold higher glycine conjugation capacity for pitolisant’s carboxylic acid metabolite compared to rodents. This divergence stems from:
Notably, non-human primates show metabolic profiles most closely aligned with humans regarding both quantitative and qualitative aspects of BP1.8054 generation. This contrasts sharply with canines, which predominantly utilize β-oxidation and glucuronidation pathways instead of glycine conjugation [6].
Genetic variations significantly influence BP1.8054 formation kinetics and exposure:
Population pharmacokinetic modeling indicates that ultrarapid metabolizers (CYP2D6 UM phenotype) demonstrate 2.1-fold higher BP1.8054 formation clearance compared to intermediate metabolizers. This genetic variability accounts for 40-50% of the interindividual differences in BP1.8054 exposure observed in clinical trials. Importantly, these polymorphisms do not uniformly affect all ethnic populations:
These pharmacogenetic factors necessitate careful consideration during clinical development and therapeutic individualization of pitolisant.
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8